Phenyl(prop-2-en-1-yl)mercury
Description
Historical Context and Evolution of Organomercury Compound Studies
The study of organomercury compounds dates back to the mid-19th century. In the 1850s, English chemist Sir Edward Frankland, during his work on organometallic compounds, synthesized the first organomercury compounds. rsc.org His contemporary, George Buckton, reported the synthesis of dimethylmercury (B1214916) in 1858. rsc.org A significant milestone occurred in 1898 when Otto Dimroth reported the direct mercuration of benzene (B151609), an electrophilic substitution reaction that became a fundamental method for forming mercury-carbon bonds with aromatic systems. iucr.org
Throughout the 20th century, the field expanded with the development of more general and versatile synthetic routes. The use of Grignard reagents and organolithium compounds to alkylate mercury(II) salts became a common practice for creating a wide array of organomercury structures. iucr.orgiucr.org Historically, these compounds found practical use as fungicides, such as phenylmercury (B1218190) acetate (B1210297), and as topical antiseptics, like merbromin (B87015) ("Mercurochrome") and thiomersal. iucr.orgmerckmillipore.com
However, the evolution of organomercury chemistry is also marked by a growing awareness of its environmental and health risks. The environmental catastrophe in Minamata, Japan, in the mid-20th century, caused by the industrial release of methylmercury (B97897), starkly illustrated the profound toxicity and bioaccumulative nature of these compounds. rsc.org This event was pivotal, shifting a significant portion of research focus towards understanding the toxicology, metabolism, and environmental fate of organomercury compounds, which continues to shape the field today.
Significance of Organomercury Compounds in Modern Chemical Science
Despite concerns over their toxicity, organomercury compounds remain significant in modern chemical science due to their unique reactivity and versatility as synthetic intermediates. iucr.orgmerckmillipore.com The mercury-carbon bond, while stable under many conditions, can be cleaved under controlled protocols, making these compounds valuable reagents. iucr.org
Key areas of their significance include:
Transmetalation Reactions: Organomercurials are effective reagents for transmetalation, where the organic group is transferred from mercury to another metal. For instance, diphenylmercury (B1670734) reacts with aluminum to produce triphenylaluminium, a useful reagent in organic synthesis. iucr.orgmerckmillipore.com
Electrophilic Cleavage (SE) Mechanism Studies: The stability and diverse structures of organomercury compounds make them ideal substrates for fundamental studies into the mechanisms of electrophilic substitution at a carbon atom. rsc.org
Oxymercuration Reactions: The oxymercuration-demercuration reaction is a classic and reliable method for the Markovnikov hydration of alkenes to produce alcohols. This reaction proceeds through an organomercury intermediate and is noted for its high selectivity and lack of rearrangement side-products. merckmillipore.com
Nucleic Acid Chemistry: A renaissance in organomercury chemistry involves its application in biochemistry. Oligonucleotides that are site-specifically mercurated are being developed for use as hybridization probes and have potential applications in radiolabelling and DNA nanotechnology.
Catalysis: While limited by toxicity, organomercury compounds have been used as catalysts in specific industrial processes. For example, phenylmercury compounds serve as catalysts in the production of polyurethane systems for coatings, adhesives, and elastomers. Their chemistry in this regard shares some resemblances with the more widely used organopalladium chemistry. iucr.orgmerckmillipore.com
Current Research Directions in Phenyl(prop-2-en-1-yl)mercury Chemistry
Specific, contemporary research focusing exclusively on this compound is not widely documented in current scientific literature. However, as a member of the allylmercury and phenylmercury classes of compounds, its research context can be understood through the broader trends in these areas.
Synthesis and Properties: this compound, also known as allylphenylmercury, can be synthesized via general methods established for allylmercury compounds. One such route is the reaction of an allylic halide, like allyl iodide, with metallic mercury, often conducted in a hydrocarbon solvent under sunlight, which provides good yields. rsc.org Organomercury compounds, including this type, are generally stable to air and water, meaning their manipulation does not typically require inert atmosphere techniques. rsc.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | Allylphenylmercury |
| Molecular Formula | C₉H₁₀Hg |
| Molar Mass | 318.77 g/mol |
| Synthesis Route | Reaction of an allyl halide with metallic mercury. rsc.org |
Current Research Focus: Much of the current research on organomercury compounds is driven by their biological and environmental impact. Key research directions include:
Metabolism and Degradation: Studies on phenylmercury compounds show they are metabolized in vivo, breaking down to release inorganic mercury. Research has demonstrated that phenylmercuric acetate is rapidly metabolized to inorganic divalent mercury in rats. merckmillipore.com The life-cycle of phenylmercury compounds can lead to significant environmental release and degradation into other persistent and bioaccumulative toxins like methylmercury.
Mechanism of Toxicity and Detoxification: Allylmercury compounds are noted to have a particularly high degree of toxicity. iucr.org A major area of research is understanding the biochemical mechanisms of their toxicity and the natural detoxification pathways. This includes studying enzymes like organomercurial lyase (MerB), which cleaves the mercury-carbon bond as the first step in a bacterial detoxification process. iucr.org
Catalytic Applications and Regulation: Research continues on the use of phenylmercury compounds as catalysts in polyurethane production. However, this is paralleled by significant regulatory interest and research into their environmental fate, leading to restrictions on their use to mitigate mercury pollution.
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allylphenylmercury |
| Merbromin |
| Thiomersal |
| Dimethylmercury |
| Benzene |
| Triphenylaluminium |
| Diphenylmercury |
| Allyl iodide |
| Phenylmercury acetate |
| Methylmercury |
Properties
CAS No. |
60077-36-3 |
|---|---|
Molecular Formula |
C9H10Hg |
Molecular Weight |
318.77 g/mol |
IUPAC Name |
phenyl(prop-2-enyl)mercury |
InChI |
InChI=1S/C6H5.C3H5.Hg/c1-2-4-6-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |
InChI Key |
IOEOQENKWXJIHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Hg]C1=CC=CC=C1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Transformations Involving Phenyl Prop 2 En 1 Yl Mercury
Fundamental Reactivity of the Mercury-Carbon Bond
The chemistry of phenyl(prop-2-en-1-yl)mercury is dominated by the nature of the covalent bond between the mercury atom and the allylic carbon. This bond is relatively weak and polarized, which dictates its characteristic reactions.
The carbon-mercury bond is susceptible to cleavage by various reagents and conditions, most notably through protolysis and reactions with halogens. Protolytic cleavage, typically effected by acids or thiols, is a fundamental process. nih.gov The mechanism can be viewed as an electrophilic substitution at a saturated carbon atom. For instance, in the presence of a strong acid like HCl, the proton acts as the electrophile, attacking the carbon atom of the C-Hg bond, leading to the formation of propene and phenylmercuric chloride.
The reactivity of organomercury compounds towards protolytic cleavage can be enhanced by factors that stabilize the transition state. Research on enzymatic systems, such as the organomercurial lyase MerB, demonstrates that coordination of the mercury atom by cysteine thiolates activates the Hg-C bond for cleavage. ornl.gov A proposed two-step mechanism involves a cysteine abstracting a proton from an aspartic acid, which then protonates the organic leaving group. ornl.gov Similarly, non-enzymatic systems show that facile access to higher-coordinate mercury species in solution can lead to exceptional reactivity compared to simple two-coordinate complexes. nih.gov
The cleavage of the C-Hg bond is not limited to protonolysis. Halogens, such as bromine, readily cleave the bond to form allyl bromide and phenylmercuric bromide. This reaction is believed to proceed through an electrophilic attack mechanism, potentially involving a four-centered transition state.
| Reagent | Product(s) | Reaction Type |
| Strong Acids (e.g., HCl) | Propene + Phenylmercuric chloride | Protolysis / Electrophilic Substitution |
| Thiols (e.g., Phenylthiol) | Propene + Phenyl(phenylthio)mercury | Protolysis |
| Halogens (e.g., Br₂) | Allyl bromide + Phenylmercuric bromide | Halogenolysis / Electrophilic Cleavage |
Table 1: Examples of Cleavage Reactions of the Allyl-Mercury Bond
The allyl group in this compound exhibits significant nucleophilic character. While organomercurials are generally less nucleophilic than their organolithium or Grignard counterparts, they offer the advantage of being stable to water and air. The nucleophilicity is harnessed in reactions with strong electrophiles.
Allylmercurials react with a variety of electrophiles, such as aldehydes and ketones, typically under conditions that promote the reaction, such as Lewis acid catalysis. A key feature of these reactions is the propensity for an allylic rearrangement, proceeding through an SE2' (substitution, electrophilic, bimolecular, with rearrangement) mechanism. In this pathway, the electrophile attacks the γ-carbon of the allyl group, while the double bond shifts and the mercury is eliminated. This process allows for the regioselective formation of new carbon-carbon bonds. The in situ generation of nucleophilic allylmetal species through various catalytic methods is a modern approach to achieving similar transformations. nottingham.ac.uk
| Electrophile | Product Type | Mechanistic Feature |
| Aldehyd (R-CHO) | Homoallylic alcohol | SE2' reaction, allylic rearrangement |
| Ketone (R₂C=O) | Tertiary homoallylic alcohol | SE2' reaction, allylic rearrangement |
| Acyl Halide (R-COCl) | β,γ-Unsaturated ketone | SE2' reaction, allylic rearrangement |
| Alkyl Halide (R-X) | Allylated alkane | Generally requires catalysis or photostimulation |
Table 2: Reactivity of Allylmercurials with Electrophiles
Transmetalation Pathways and Cross-Coupling Dynamics
Transmetalation, the transfer of an organic group from one metal to another, is a pivotal process in organometallic chemistry. For this compound, this pathway provides a route to generate more reactive organometallic reagents and is the key step in many catalytic cross-coupling reactions.
The allyl group can be transmetalated from mercury to a more electropositive metal like aluminum. This exchange is often promoted by Lewis acids, such as aluminum chloride (AlCl₃). The reaction of allyl(chloromethyl)diorganosilanes in the presence of aluminum chloride, for example, involves intramolecular allyl-migration, hinting at the ability of AlCl₃ to facilitate such transfers. researchgate.net The mechanism is thought to involve the formation of a bridged intermediate where the allyl group is shared between the mercury and aluminum atoms. The greater oxophilicity and Lewis acidity of aluminum drive the equilibrium towards the formation of the organoaluminum species. The resulting allylaluminum reagents are highly reactive nucleophiles capable of reacting with a wide range of electrophiles.
General Reaction: Ph-Hg-CH₂CH=CH₂ + AlR₃ → Ph-Hg-R + R₂Al-CH₂CH=CH₂
Perhaps the most significant application of this compound is in palladium-catalyzed cross-coupling reactions. semanticscholar.org These reactions enable the formation of carbon-carbon bonds by coupling the allyl group with various organic halides or triflates. wikipedia.org The process occurs via a catalytic cycle involving palladium in different oxidation states (typically Pd(0) and Pd(II)). sigmaaldrich.com
The accepted mechanism for this transformation involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X).
Transmetalation: The allyl group is transferred from this compound to the palladium(II) center, displacing the halide. This step forms a diorganopalladium(II) complex (R-Pd-allyl) and phenylmercuric halide. The presence of iodide ions has been shown to catalyze this step by forming an ionic complex with the organomercurial, which facilitates the heterolytic cleavage of the C-Hg bond. researchgate.net
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the desired cross-coupled product (R-allyl) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
| Step | Reactants | Intermediate/Product | Description |
| 1. Oxidative Addition | Pd(0) + R-X | R-Pd(II)-X | The palladium catalyst inserts into the carbon-halide bond. |
| 2. Transmetalation | R-Pd(II)-X + Ph-Hg-Allyl | R-Pd(II)-Allyl + Ph-Hg-X | The allyl group is transferred from mercury to palladium. |
| 3. Reductive Elimination | R-Pd(II)-Allyl | R-Allyl + Pd(0) | The coupled product is released, and the Pd(0) catalyst is regenerated. |
Table 3: Steps in the Palladium-Catalyzed Cross-Coupling Cycle
Catalytic Applications in Organic Synthesis
The reactions of this compound are powerful tools in organic synthesis for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions, in particular, represent a mild and selective method for creating new carbon-carbon bonds. researchgate.net These reactions, part of a broader class that earned the 2010 Nobel Prize in Chemistry, are fundamental in modern synthetic chemistry. wikipedia.org
The utility of these reactions lies in their ability to introduce an allyl group into a wide range of organic molecules. By coupling with aryl, vinyl, or alkyl halides, a variety of allylated products can be synthesized. These products, containing a reactive double bond, serve as versatile intermediates for further functionalization. For example, the resulting homoallylic alcohols from reactions with carbonyls or the allylated arenes from cross-coupling can be elaborated into more complex structures found in natural products and pharmaceuticals.
| Reaction Type | Substrate | Product Class | Synthetic Utility |
| Palladium-Catalyzed Coupling | Aryl/Vinyl Halides | Allylated Arenes/Alkenes | Synthesis of substituted aromatic compounds and dienes. |
| Electrophilic Addition | Aldehydes/Ketones | Homoallylic Alcohols | Key intermediates for natural product synthesis (e.g., polyketides). |
| Transmetalation-Addition | Generation of Allylaluminum | Allylated products | Access to highly reactive and selective allylating agents. |
Table 4: Summary of Catalytic Applications
Role in Carbene Transfer Reactions (e.g., Dichlorocarbene)
While specific studies on this compound as a carbene transfer agent are not extensively documented, the behavior of analogous phenylmercury (B1218190) compounds, such as phenyl(trichloromethyl)mercury, provides a strong model for its potential reactivity. Phenyl(trichloromethyl)mercury is a well-established reagent for the generation of dichlorocarbene (B158193) (:CCl₂). wikipedia.orgwikipedia.org The mechanism involves the thermal decomposition of the organomercury compound, leading to the extrusion of the dichlorocarbene moiety.
The process is initiated by the cleavage of the mercury-trichloromethyl bond, which results in the formation of phenylmercuric chloride and dichlorocarbene. This reactive intermediate can then participate in various cycloaddition reactions with alkenes to form geminal dichlorocyclopropanes. wikipedia.org It is plausible that this compound could act as a precursor for other carbenes if the prop-2-en-1-yl group were replaced by a suitable carbene precursor moiety. In the context of dichlorocarbene transfer, this compound itself would not be the direct precursor, but its synthesis is indicative of the stability of the phenyl-mercury bond which allows for functionalization at the other position on the mercury atom.
Table 1: Dichlorocarbene Precursors and Generation Methods
| Precursor | Reagents/Conditions | Reactive Intermediate |
|---|---|---|
| Chloroform | Base (e.g., NaOH, KOtBu) | :CCl₂ |
| Ethyl trichloroacetate | Sodium methoxide | :CCl₂ |
| Phenyl(trichloromethyl)mercury | Thermal decomposition | :CCl₂ |
This table illustrates various methods for generating dichlorocarbene, including the thermal decomposition of a phenylmercury derivative. wikipedia.orgwikipedia.org
Mechanistic Aspects of Carbonylation Reactions
The carbonylation of organomercury compounds, including arylmercury derivatives, is a significant transformation that typically requires the presence of a transition metal catalyst, such as palladium. wikipedia.orgcore.ac.uk The generally accepted mechanism for these reactions involves a transmetalation step, where the organic group is transferred from mercury to the transition metal catalyst. core.ac.uk
In the case of this compound, the reaction with carbon monoxide in the presence of a palladium(II) catalyst would likely proceed through the following steps:
Transmetalation: The phenyl group would be transferred from the mercury atom to the palladium center, forming a phenyl-palladium intermediate.
CO Insertion: Carbon monoxide would then insert into the newly formed palladium-carbon bond.
Reductive Elimination: The final step would involve reductive elimination from the palladium complex to yield the carbonylated product, such as a ketone or carboxylic acid derivative, and regenerate the palladium catalyst.
The specific outcome of the carbonylation reaction can be influenced by the reaction conditions, including the solvent and the nature of the ligands on the palladium catalyst. core.ac.ukacs.org
Photochemical and Thermal Degradation Pathways of Organomercury Compounds
Organomercury compounds are known to be sensitive to heat and light, undergoing degradation through various pathways. The stability of the carbon-mercury bond is a key factor in determining the conditions required for these processes.
Pyrolysis Mechanisms of Organomercury Species
The thermal decomposition, or pyrolysis, of organomercury compounds generally proceeds through the homolytic cleavage of the carbon-mercury bond. This process results in the formation of organic radicals and elemental mercury. The temperatures required for pyrolysis vary significantly depending on the nature of the organic substituents.
Table 2: Decomposition Temperatures of Selected Organomercury Compounds
| Compound | Decomposition Temperature (°C) |
|---|---|
| Mercury(II) perchlorate (B79767) hydrate | ~273 |
| Mercury(I) nitrate (B79036) | 264-280 |
| Mercury(II) nitrate hydrate | 264-280 |
This table presents the decomposition temperatures for several inorganic mercury compounds, illustrating the range of thermal stabilities. core.ac.uk
The pyrolysis of this compound would be expected to generate phenyl and prop-2-en-1-yl radicals, which could then undergo a variety of subsequent reactions, such as dimerization, disproportionation, or reaction with the solvent.
Photodecomposition Studies in Solution
The photodecomposition of organomercury compounds in solution is a well-documented phenomenon, often initiated by the absorption of ultraviolet (UV) light. nih.gov This process can be a significant pathway for the degradation of these compounds in the environment. The mechanism of photodecomposition can be complex and is influenced by the presence of other substances, such as dissolved organic matter (DOM). nih.gov
The photolytic cleavage of the carbon-mercury bond is a primary step in the degradation process. nih.gov In the case of this compound, irradiation with UV light would likely lead to the formation of phenyl and prop-2-en-1-yl radicals, similar to the thermal decomposition pathway.
Furthermore, studies on the photodegradation of other organomercury compounds, such as methylmercury (B97897), have shown that the process can be enhanced by the presence of photosensitizers in the form of dissolved organic matter. nih.govresearchgate.net These sensitizers can absorb light and generate reactive oxygen species, such as singlet oxygen, which then react with the organomercury compound, leading to its degradation. nih.gov
Table 3: Factors Influencing Photodegradation of Methylmercury
| Factor | Effect on Photodegradation Rate | Reference |
|---|---|---|
| UV Light | Initiates degradation | nih.gov |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, enhancing degradation | nih.gov |
| Thiol Ligands | Can enhance degradation by lowering the C-Hg bond excitation energy | nih.gov |
This table summarizes key factors that influence the rate of photodecomposition of methylmercury, which can be extrapolated to other organomercury compounds like this compound.
Structural Characterization and Spectroscopic Analysis of Phenyl Prop 2 En 1 Yl Mercury Analogues
Vibrational Spectroscopy: Infrared and Raman Analyses
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful tool for probing the molecular structure of organomercury compounds. The analysis of vibrational modes in phenylmercury (B1218190) and allylmercury analogues reveals characteristic frequencies associated with the phenyl ring, the allyl group, and the carbon-mercury bond.
In phenylmercury compounds, characteristic IR and Raman bands arise from the vibrations of the monosubstituted benzene (B151609) ring. These include the C-H stretching vibrations typically observed above 3000 cm⁻¹, C=C stretching vibrations within the ring appearing in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations. The Hg-C stretching vibration for phenylmercury compounds is a key diagnostic peak, often found in the far-infrared region.
For the allyl moiety, characteristic vibrational frequencies include the =C-H stretching of the vinyl group, the C=C double bond stretching around 1640 cm⁻¹, and the various scissoring, wagging, and twisting modes of the CH₂ and CH groups. The presence of the mercury atom can influence the vibrational frequencies of the allyl group due to its mass and electronic effects.
Table 4.1: Typical Vibrational Frequencies in Phenylmercury and Allyl Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenyl | C-H stretch | 3100-3000 |
| C=C stretch | 1600-1450 | |
| C-H out-of-plane bend | 770-730 and 710-690 | |
| Allyl | =C-H stretch | 3100-3000 |
| C=C stretch | ~1640 | |
| CH₂ wag | ~910 |
Note: The exact positions of these bands can vary depending on the specific compound, solvent, and physical state.
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise chemical environment of hydrogen and carbon atoms within a molecule. For analogues of Phenyl(prop-2-en-1-yl)mercury, ¹H and ¹³C NMR spectra provide signature chemical shifts and coupling constants.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a phenylmercury compound, the protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The integration of this signal corresponds to five protons. For the allyl group, the spectrum is more complex due to spin-spin coupling between the protons. The methine proton (-CH=) usually appears as a multiplet, while the terminal vinyl protons (=CH₂) show distinct signals, often as multiplets as well. The methylene (B1212753) protons (-CH₂-) adjacent to the mercury atom would also exhibit a characteristic chemical shift. The coupling constants (J-values) between the allyl protons are diagnostic of their relative positions (cis, trans, geminal).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of phenylmercury compounds shows characteristic signals for the ipso, ortho, meta, and para carbons of the phenyl ring. The carbon directly bonded to mercury (ipso-carbon) is significantly affected by the heavy atom. For the allyl group, three distinct signals are expected for the three different carbon environments: the terminal CH₂ carbon, the central CH carbon, and the CH₂ carbon bonded to mercury. The ¹⁹⁹Hg nucleus is NMR active (spin I = 1/2), and its coupling with ¹³C and ¹H nuclei can provide valuable structural information, often observed as satellite peaks.
Table 4.2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Analogues
| Nucleus | Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Phenyl-H | 7.0 - 8.0 |
| Allyl -CH₂-Hg | 1.5 - 2.5 | |
| Allyl =CH₂ | 4.8 - 5.2 | |
| Allyl -CH= | 5.7 - 6.1 | |
| ¹³C | Phenyl-C | 120 - 150 |
| Allyl -CH₂-Hg | 20 - 40 | |
| Allyl =CH₂ | 115 - 120 |
Note: These are approximate ranges and can be influenced by solvent and substituent effects.
Ultraviolet-Visible Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectra of phenylmercury compounds are typically dominated by absorptions arising from π → π* transitions within the phenyl ring. libretexts.org These transitions usually result in a strong absorption band (the E-band) and a weaker, more structured band (the B-band) at longer wavelengths. libretexts.org
The presence of the allyl group is not expected to significantly alter the main absorption features of the phenyl ring, as it is not in conjugation with the aromatic system. However, there might be subtle shifts in the absorption maxima or changes in the molar absorptivity due to the electronic influence of the allylmercury group. The interaction of the mercury atom's orbitals with the π-system of the phenyl ring can also influence the electronic transitions. In some organomercury compounds, charge-transfer bands may also be observed.
Mass Spectrometry for Molecular Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. In the mass spectrum of this compound, the molecular ion peak [C₆H₅HgCH₂CH=CH₂]⁺ would be expected, showing a characteristic isotopic pattern due to the multiple stable isotopes of mercury.
The fragmentation of organomercury compounds is predictable. nih.govnih.gov The Hg-C bond is relatively weak and prone to cleavage. Common fragmentation pathways would likely include:
Loss of the allyl radical (•CH₂CH=CH₂) to give the [C₆H₅Hg]⁺ ion.
Loss of the phenyl radical (•C₆H₅) to give the [CH₂=CHCH₂Hg]⁺ ion.
Cleavage of the C-C bonds within the allyl group.
Further fragmentation of the phenyl ring.
The relative abundance of these fragment ions provides clues about the stability of the resulting ions and radicals. The tropylium (B1234903) ion (m/z 91) is a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group, which could potentially be formed through rearrangement.
Table 4.4: Plausible Fragment Ions in the Mass Spectrum
| Ion | m/z (most abundant Hg isotope) |
|---|---|
| [C₆H₅HgCH₂CH=CH₂]⁺ (Molecular Ion) | 319 |
| [C₆H₅Hg]⁺ | 278 |
| [CH₂=CHCH₂Hg]⁺ | 243 |
| [C₆H₅]⁺ | 77 |
X-ray Diffraction Studies of Organomercury Crystal Structures
Organomercury(II) compounds of the type R-Hg-R' typically exhibit a linear C-Hg-C coordination geometry, with the C-Hg-C bond angle being close to 180°. wikipedia.org This linearity arises from the involvement of the mercury 6s and 6p orbitals in sp hybridization.
The conformation of the this compound molecule in the solid state will be influenced by a balance of steric and electronic effects. The rotational freedom around the Hg-C(phenyl) and Hg-C(allyl) bonds allows for different spatial arrangements of the phenyl and allyl groups.
Steric hindrance between the bulky phenyl and allyl groups will favor conformations that minimize their spatial overlap. Electronic effects, such as weak intramolecular interactions or crystal packing forces, will also dictate the preferred conformation. The flexibility of the coordination environment around the mercury(II) center allows it to accommodate various ligand arrangements to optimize both intramolecular and intermolecular interactions. mdpi.comcore.ac.ukchemrxiv.org
Advanced Spectroscopic Techniques for Structural Probing
The comprehensive structural elucidation of this compound and its analogues would rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, electronic environment, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organometallic compounds. For a molecule like this compound, multi-nuclear NMR experiments would be essential.
¹H NMR Spectroscopy: This technique would provide information about the number and types of protons in the molecule. The spectrum would be expected to show distinct signals for the protons of the phenyl group and the prop-2-en-1-yl (allyl) group. The chemical shifts (δ) would indicate the electronic environment of these protons, and the spin-spin coupling constants (J) would reveal the connectivity between adjacent protons. For instance, the vinyl protons of the allyl group would exhibit characteristic coupling patterns.
¹³C NMR Spectroscopy: This would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insights into their hybridization and bonding environment. The carbons directly bonded to the mercury atom would be of particular interest, as their chemical shifts are sensitive to the nature of the metal-carbon bond.
¹⁹⁹Hg NMR Spectroscopy: As a spin-½ nucleus with a natural abundance of approximately 17%, ¹⁹⁹Hg is well-suited for NMR studies. huji.ac.il The ¹⁹⁹Hg chemical shift is highly sensitive to the coordination environment of the mercury atom. chemrxiv.org For this compound, the ¹⁹⁹Hg NMR spectrum would provide a direct probe of the electronic environment around the mercury center. The chemical shift would be influenced by the nature of the organic groups (phenyl and prop-2-en-1-yl) attached to it.
Illustrative Data Table (Hypothetical)
Had experimental data been available, it would be presented in a format similar to the table below. Please note that the values in this table are for illustrative purposes only and are not actual experimental data for this compound.
Table 1: Hypothetical NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H | 7.20 - 7.40 | - | m | Phenyl-H |
| ¹H | 5.90 | - | m | =CH- |
| ¹H | 5.10 | - | d | =CH₂ |
| ¹H | 3.20 | - | d | -CH₂-Hg |
| ¹³C | 128.0 - 138.0 | - | - | Phenyl-C |
| ¹³C | 135.0 | - | - | =CH- |
| ¹³C | 118.0 | - | - | =CH₂ |
| ¹³C | 40.0 | - | - | -CH₂-Hg |
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization. For organomercury compounds, the isotopic pattern of mercury would be a characteristic feature in the mass spectrum.
Computational Chemistry Approaches to Phenyl Prop 2 En 1 Yl Mercury
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For Phenyl(prop-2-en-1-yl)mercury, these calculations reveal the characteristics of the covalent bonds between mercury and the carbon atoms of the phenyl and allyl groups.
Mercury's electron configuration ([Xe] 4f¹⁴ 5d¹⁰ 6s²) necessitates the involvement of its 6s and 6p orbitals to form covalent bonds, often through hybridization. core.ac.uk Calculations can determine the degree of s-p mixing and the contribution of d-orbitals to the bonding. Methods like Natural Bond Orbital (NBO) analysis are used to quantify the charge distribution, revealing the polarity of the Hg-C bonds and the charge transfer between the mercury atom and the organic ligands. core.ac.uk
These computational approaches provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and localizations of these orbitals are crucial for predicting the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. researchgate.net For this compound, the HOMO is typically associated with the π-systems of the phenyl and allyl groups, while the LUMO may be centered on the mercury atom or involve σ*-orbitals of the Hg-C bonds.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions involving organometallic compounds. rsc.org It offers a good balance between accuracy and computational cost, making it suitable for exploring complex potential energy surfaces. researchgate.net
DFT calculations can map out the entire energy profile of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. By locating the transition state, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org
For this compound, DFT could be used to model various reactions, such as protodemercuration (cleavage of an Hg-C bond by an acid) or ligand exchange. The calculations would provide the geometries of the transition states and the free energy changes (ΔG) for each step, allowing for the determination of reaction rates and equilibrium positions.
Organomercurial lyase (MerB) is a bacterial enzyme that plays a crucial role in mercury detoxification by cleaving the Hg-C bond in toxic organomercury compounds. berscience.orgnih.gov While extensively studied for methylmercury (B97897), the principles of its mechanism are applicable to other organomercurials like this compound.
Computational studies, particularly using DFT and combined quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the MerB mechanism. berscience.org These studies model the enzyme's active site and simulate the bond-breaking process. The key steps involve the coordination of the mercury atom to cysteine residues in the enzyme, followed by protonolysis of the Hg-C bond, where a proton is transferred to the carbon atom, cleaving the bond. berscience.orgnih.gov DFT calculations have identified the crucial amino acid residues that act as proton donors and have modeled the transition state for this C-H bond-forming and Hg-C bond-breaking step. berscience.org These computational models provide a foundational understanding for how MerB could also mediate the detoxification of more complex substrates like this compound.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations describe the static electronic structure, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com
This compound has several rotatable bonds, including the Hg-phenyl and Hg-allyl single bonds. Rotation around these bonds gives rise to different conformers. Conformational analysis, often performed using DFT or other quantum methods, can calculate the energy of these different arrangements to identify the most stable (lowest energy) conformation. lumenlearning.com For example, the orientation of the phenyl and allyl groups relative to each other can be determined.
MD simulations can then be used to study how the molecule moves and changes shape at a given temperature. This can reveal the flexibility of the molecule and the timescales of conformational changes. Such simulations are valuable for understanding how the molecule might interact with other molecules or fit into a receptor site.
Investigation of Intermolecular Interactions (e.g., Spodium Bonding)
Beyond covalent bonds, non-covalent interactions play a critical role in the chemistry of mercury compounds. A key interaction involving Group 12 elements (Zn, Cd, Hg) is the spodium bond. chemistryworld.com This is an attractive, non-covalent force between a mercury atom acting as a Lewis acid and a Lewis base (an atom with lone pairs or a π-system). nih.govresearchgate.net
Spodium bonds arise from a region of positive electrostatic potential, known as a σ-hole, on the mercury atom along the axis opposite to a covalent bond (e.g., the C-Hg bond). mdpi.com Computational chemistry is essential for studying these interactions. Molecular Electrostatic Potential (MEP) surfaces can be calculated to visualize the electron-deficient σ-hole on the mercury atom, identifying it as a site for attractive interactions. mdpi.com
DFT calculations are used to model dimers or larger clusters to quantify the strength of spodium bonds. For this compound, these interactions could occur between the mercury atom of one molecule and the phenyl ring (a spodium-π interaction) or a heteroatom of a solvent or another molecule. mdpi.commdpi.com Energy decomposition analysis can further break down the interaction energy into electrostatic, dispersion, and orbital interaction components, revealing the physical nature of the bond. mdpi.com
Predictive Modeling of Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. nih.govnmrdb.org This is a powerful tool for structure verification and assignment. github.io
The prediction of ¹H and ¹³C NMR chemical shifts is typically a multi-step process. researchgate.net First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. The geometry of each conformer is then optimized, usually with DFT. github.io For each optimized structure, the magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These shielding values are then averaged, weighted by the Boltzmann population of each conformer at a given temperature, to produce a final predicted spectrum. github.io The results can be compared with experimental spectra to confirm the molecular structure. This approach would be highly effective for assigning the various proton and carbon signals in the complex spectrum of this compound. bohrium.com
Environmental Transformation and Biogeochemical Cycling of Organomercury Species
Formation Pathways in Aquatic and Terrestrial Systems
The formation of organomercury compounds in the environment can occur through both biological and non-biological pathways.
The most well-documented biotic formation pathway for organomercury compounds is the methylation of inorganic mercury (Hg(II)) by microorganisms. nih.gov This process is particularly prevalent in anoxic environments such as sediments, wetlands, and the hypolimnion of stratified lakes. nih.gov Sulfate-reducing bacteria are considered the primary methylators of mercury, although some iron-reducing bacteria and methanogens have also been shown to possess this capability. nih.gov While this process specifically describes the formation of methylmercury (B97897), it highlights the capacity of microorganisms to form carbon-mercury bonds, a fundamental step in the synthesis of compounds like Phenyl(prop-2-en-1-yl)mercury, should the necessary organic precursors be available.
Abiotic, or non-biological, pathways for the formation of organomercury compounds are also known to occur, although they are generally considered to be less significant than microbial methylation in natural systems. nih.gov These can involve reactions between inorganic mercury and various organic compounds present in the water and soil, potentially mediated by factors such as sunlight. nih.gov For a compound like this compound, this could theoretically involve the reaction of a phenyl or prop-2-en-1-yl precursor with a mercury salt. Phenylmercury (B1218190) compounds, for instance, were historically introduced into the environment through anthropogenic sources like fungicides and industrial catalysts rather than forming de novo in significant quantities. sgs.comherts.ac.uk
Degradation and Demethylation Processes
Organomercury compounds can be broken down in the environment through various biological and chemical processes, which can reduce their toxicity and potential for bioaccumulation.
Bacteria have evolved detoxification mechanisms to counteract the toxic effects of mercury. nih.gov The mer operon system in some bacteria encodes for enzymes that can cleave the carbon-mercury bond in organomercurials. nih.govnih.gov For instance, the enzyme organomercury lyase (MerB) can break down compounds like methylmercury and phenylmercury. nih.gov In the case of phenylmercury, bacteria can degrade it to elemental mercury vapor and benzene (B151609). semanticscholar.orgnih.govnih.gov This process is a crucial detoxification pathway, converting a more toxic organic form of mercury into a less toxic and more volatile elemental form. epa.gov It is plausible that this compound would also be susceptible to such enzymatic degradation by mercury-resistant bacteria.
Table 1: Products of Microbial Degradation of Phenylmercuric Acetate (B1210297)
| Initial Compound | Degrading Agent | Products |
| Phenylmercuric Acetate | Mercury-resistant bacteria | Elemental Mercury (Hg⁰), Benzene |
This table is based on findings from studies on phenylmercuric acetate and is presented as an analogue for the potential degradation of this compound.
Sunlight can play a significant role in the degradation of organomercury compounds in aquatic environments. nih.gov Photochemical reactions can lead to the cleavage of the carbon-mercury bond. Studies on phenylmercury have shown that it can undergo photocatalytic degradation in the presence of titanium dioxide (TiO2) under UV-A irradiation, resulting in the reduction of mercury(II) and the oxidation of the aromatic group, with phenol (B47542) and diphenylmercury (B1670734) identified as intermediate products. nih.gov The ultimate products of this process can be metallic mercury and the mineralization of the organic component. nih.gov It is expected that this compound would also be susceptible to photodegradation, given the presence of the light-absorbing phenyl group.
Table 2: Factors Influencing Photochemical Degradation of Organomercury Compounds
| Factor | Influence |
| Sunlight Intensity | Higher intensity generally leads to faster degradation. |
| pH | Can significantly influence the rate of degradation. nih.gov |
| Presence of Photosensitizers (e.g., TiO2) | Can catalyze and accelerate the degradation process. nih.gov |
| Water Clarity | Affects the penetration of UV radiation. |
Transport and Distribution Mechanisms in Environmental Compartments
The movement and distribution of organomercury compounds in the environment are governed by their physical and chemical properties and their interactions with different environmental media. Phenylmercury compounds are known to be lipophilic, which allows them to cross biological membranes and distribute throughout the tissues of organisms. industrialchemicals.gov.au
In aquatic systems, phenylmercury cations have been observed to sorb strongly to particles and humic material in the water column. nih.gov This association with particulate matter can influence their transport, leading to deposition in sediments. However, the mobility of phenylmercury compounds in soil can be high, although their cationic forms are expected to adsorb to organic matter and clay, which would reduce their mobility. nih.gov Volatilization is another potential transport pathway; for instance, the degradation of phenylmercury can release elemental mercury vapor, which is highly mobile in the atmosphere. semanticscholar.orgnih.gov
Modeling of Environmental Mercury Cycles
The modeling of environmental mercury cycles is a critical tool for understanding the transport, transformation, and fate of various mercury species in the environment. These models are essential for assessing the risks associated with mercury pollution and for developing effective remediation strategies. However, the accuracy and predictive power of these models are entirely dependent on the availability of robust empirical data for the specific mercury compounds being studied.
In the case of this compound, the lack of research into its fundamental environmental chemistry presents a major obstacle to the development of any meaningful environmental cycle models. Key parameters required for such models, which are currently unknown for this specific compound, would include:
Partitioning coefficients: Data on how this compound distributes itself between different environmental compartments such as water, soil, sediment, and air are essential.
Transformation and degradation rates: Information on the chemical, photochemical, and biological degradation pathways and the rates at which these processes occur is crucial for predicting its persistence in the environment.
Bioaccumulation and biomagnification factors: Understanding the extent to which this compound is taken up by organisms and concentrated through the food web is vital for assessing its ecological risk.
Without this fundamental information, any attempt to model the environmental cycle of this compound would be purely speculative and lack the scientific basis necessary for credible environmental assessment.
Table 1: Key Parameters for Modeling the Environmental Cycle of Organomercury Compounds
| Parameter | Description | Importance for Modeling | Status for this compound |
| Octanol-Water Partition Coefficient (Kow) | Measures the compound's lipophilicity and potential for bioaccumulation. | Predicts partitioning into biota and organic matter. | Data Not Available |
| Henry's Law Constant (H) | Indicates the partitioning of a compound between air and water. | Essential for modeling atmospheric transport and deposition. | Data Not Available |
| Soil-Water Partition Coefficient (Koc) | Describes the compound's tendency to adsorb to soil and sediment organic carbon. | Determines mobility in soil and potential for groundwater contamination. | Data Not Available |
| Photodegradation Rate Constant (kphoto) | Quantifies the rate of degradation by sunlight in water and atmosphere. | Predicts persistence in sunlit environmental compartments. | Data Not Available |
| Biodegradation Rate Constant (kbio) | Measures the rate of degradation by microorganisms in soil and water. | A key factor in determining the overall persistence of the compound. | Data Not Available |
| Bioaccumulation Factor (BAF) | Ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment. | Indicates the potential for the compound to accumulate in aquatic organisms. | Data Not Available |
| Biomagnification Factor (BMF) | The increase in concentration of a substance in an organism at successively higher levels in a food chain. | Critical for assessing the risk to top predators, including humans. | Data Not Available |
The absence of these critical data points for this compound underscores the nascent stage of research into its environmental behavior. Future research efforts must prioritize laboratory and field studies to determine these fundamental parameters. Only with a solid foundation of empirical data can the scientific community begin to develop and validate models that accurately represent the environmental cycling of this specific organomercury compound.
Advanced Analytical Methodologies for Phenyl Prop 2 En 1 Yl Mercury Speciation
Chromatographic Separation Techniques for Organomercurials
Chromatography is a cornerstone of mercury speciation analysis, providing the necessary separation of different organomercurial compounds from inorganic mercury and from each other. argus-analysen.de The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes. argus-analysen.dethermofisher.com
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. econference.io For the analysis of many organomercury compounds, a derivatization step is often required to convert non-volatile species into forms suitable for GC analysis. nih.gov A common approach is ethylation using sodium tetraethylborate. researchgate.netrsc.org
Key detection systems coupled with GC for organomercurial analysis include:
Microwave-Induced Plasma Atomic Emission Detection (MIP-AED): This detector offers high selectivity and sensitivity for mercury, allowing for the resolution of mercury peaks from interfering carbon signals. nih.gov
Electron Capture Detector (ECD): Historically used for organomercurial analysis, the ECD provides good sensitivity but can have limited selectivity compared to atomic spectrometry detectors. nih.govrsc.org
Atomic Fluorescence Spectrometry (AFS): When coupled with GC, AFS provides excellent sensitivity. The compounds eluting from the GC column are pyrolyzed to elemental mercury, which is then detected by AFS. plymouth.ac.ukpsanalytical.com
Mass Spectrometry (MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are powerful detectors that provide both quantification and structural information, as detailed in section 7.2. nih.govresearchgate.net
Table 1: Overview of GC-Based Methods for Organomercurial Analysis
| Detector | Typical Column Type | Derivatization | Key Advantages |
|---|---|---|---|
| MIP-AED | Capillary columns (e.g., DB1 Megabore) | Often required for ionic species | High selectivity, good resolution from carbon signals. nih.gov |
| ECD | Packed glass on-columns (e.g., DEGS) | Required for ionic species | High sensitivity for halogenated compounds. kobe-u.ac.jp |
| AFS | Capillary columns | Required for ionic species | Excellent sensitivity (sub-picogram detection limits). plymouth.ac.uk |
High-Performance Liquid Chromatography (HPLC) is highly versatile for mercury speciation as it can separate non-volatile and thermally labile compounds without the need for derivatization. argus-analysen.dersc.org This makes it particularly suitable for a wide range of organomercurials, including phenylmercury (B1218190) compounds. researchgate.netnih.gov Reversed-phase (RP) chromatography is the most common approach. nih.govresearchgate.net
The composition of the mobile phase is critical for achieving successful separation. Common components include:
Buffers: Ammonium acetate (B1210297) is frequently used to control pH. rsc.orgchromatographyonline.com
Organic Modifiers: Acetonitrile or methanol (B129727) are used to adjust the elution strength and reduce retention times. rsc.orgnih.govfrontiersin.org
Complexing Agents: Thiol-containing reagents like 2-mercaptoethanol (B42355) or L-cysteine are often added to the mobile phase. rsc.orgfrontiersin.org These agents form stable complexes with mercury species, improving their chromatographic behavior and preventing their interaction with the stationary phase.
Table 2: HPLC Parameters for Organomercury Speciation
| Column Type | Mobile Phase Components | Detection Method | Analytes Separated |
|---|---|---|---|
| Reversed-Phase C18 | Acetonitrile, Ammonium Acetate, 2-Mercaptoethanol. chromatographyonline.com | VGAFS, ICP-MS | Inorganic mercury (Hg²⁺), Methylmercury (B97897), Ethylmercury. chromatographyonline.com |
| Reversed-Phase C18 | Acetonitrile, Phosphate Buffer. nih.gov | FAAS | Hg²⁺, Methylmercury, Thimerosal, Phenylmercuric Acetate. nih.gov |
| Anion Exchange | Ammonium Nitrate (B79036). metrohmsiam.com | ICP-MS | Inorganic and organic arsenic and mercury compounds. metrohmsiam.com |
Mass Spectrometry Coupled Techniques
Mass spectrometry provides unparalleled sensitivity and specificity, enabling both the quantification and positive identification of analytes. argus-analysen.de When coupled with a chromatographic separation technique, it becomes one of the most powerful tools for speciation analysis.
ICP-MS is an elemental detection technique renowned for its extremely low detection limits (often at the parts-per-trillion level or lower), wide linear dynamic range, and isotopic analysis capabilities. nih.gov When used as a detector for HPLC or GC, it allows for highly sensitive and selective quantification of mercury-containing compounds as they elute from the column. nih.govfrontiersin.org
A key advantage of ICP-MS is its suitability for speciated isotope dilution mass spectrometry (SIDMS). metrohmsiam.comacs.org This technique involves spiking a sample with an isotopically enriched standard of the species of interest. By measuring the altered isotope ratios, it is possible to accurately quantify the analyte while correcting for species transformations or degradation that may occur during sample preparation and analysis. metrohmsiam.com
The coupling of gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS) combines the separation power of chromatography with the detection and identification capabilities of MS. argus-analysen.delibretexts.org
GC-MS: This technique is ideal for the analysis of volatile organomercurials or those that can be made volatile through derivatization. econference.ionih.gov The mass spectrometer detects the eluting compounds, and the resulting mass spectra, which show the fragmentation patterns of the molecules, can be used for unambiguous identification.
LC-MS: LC-MS is used for non-volatile, polar, or thermally unstable compounds. argus-analysen.decreative-proteomics.com It allows for the separation of a wide array of organomercurials in their native forms, followed by mass spectrometric detection for confirmation and quantification. nih.gov The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the compound. argus-analysen.de
Atomic Spectrometric Detection Methods
Atomic spectrometry techniques are highly specific to the element being analyzed, making them excellent detectors for mercury speciation following chromatographic separation. These methods typically involve the conversion of the separated organomercury compounds into elemental mercury vapor (Hg⁰), which is then measured.
Commonly used atomic spectrometric detectors include:
Atomic Fluorescence Spectrometry (AFS): AFS is known for its exceptional sensitivity and is widely used for mercury detection. dntb.gov.ua After separation by HPLC, the eluent undergoes an online oxidation step (e.g., with peroxodisulphate or KBr/KBrO₃) to convert all mercury species to Hg²⁺, followed by reduction (e.g., with SnCl₂ or NaBH₄) to Hg⁰. chromatographyonline.comdntb.gov.ua The elemental mercury is then purged from the solution and carried to the AFS detector. psanalytical.com For GC, the separated compounds are directed through a high-temperature pyrolyzer to achieve atomization before detection. plymouth.ac.uk
Flame Atomic Absorption Spectrometry (FAAS): FAAS can also be used as a mercury-specific detector for HPLC. nih.gov While generally less sensitive than AFS or ICP-MS, it provides a robust and cost-effective detection method for screening and for analyzing samples with higher concentrations of organomercurials. nih.gov
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): Similar to ICP-MS, ICP-AES can be interfaced with HPLC. It offers good selectivity but has higher detection limits than ICP-MS, making it suitable for less demanding applications. rsc.org
Atomic Fluorescence Spectrometry (AFS)
Atomic Fluorescence Spectrometry (AFS) is a highly sensitive detection method ideal for mercury speciation studies. researchgate.net The technique involves atomizing the sample, exciting the ground-state mercury atoms with a light source (typically a mercury vapor discharge lamp), and then measuring the intensity of the light emitted as the excited atoms return to their ground state. psanalytical.comaurora-instr.com For mercury analysis, a "cold vapor" technique is employed, which does not require a flame for atomization.
When coupled with Gas Chromatography (GC-AFS), it provides a powerful tool for separating and quantifying volatile mercury compounds. psanalytical.complymouth.ac.uk In this setup, organomercury compounds are separated on a GC column, eluted, and then atomized in a pyrolyzer before entering the AFS detector. plymouth.ac.uk This coupling allows for ultra-trace level detection, with instrumental detection limits reported in the sub-picogram (pg) range. plymouth.ac.uknih.gov AFS is noted for its wide linear calibration range and high sensitivity, which is comparable to more expensive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) but with lower investment and maintenance costs.
Table 1: Performance Characteristics of AFS for Organomercury Speciation
| Parameter | Typical Value/Characteristic | Source(s) |
| Detection Principle | Measures emitted light from excited atoms returning to ground state. | aurora-instr.com |
| Coupling Technique | Commonly coupled with Gas Chromatography (GC) for separation. | psanalytical.complymouth.ac.uk |
| Atomization Method | Cold Vapor (CV) generation and pyrolysis. | plymouth.ac.uk |
| Detection Limit | Sub-picogram levels (e.g., 0.02-0.04 pg, 0.25 pg as Hg). | plymouth.ac.uknih.gov |
| Linear Range | Wide, though sensitivity may need manual adjustment based on concentration. | nih.gov |
| Advantages | High sensitivity, lower cost than ICP-MS, ideal for mercury analysis. |
Atomic Emission Spectrometry (AES)
Atomic Emission Spectrometry (AES) is another robust method for elemental analysis that determines the quantity of an element in a sample by measuring the intensity of light emitted from an excited source like a plasma or spark. wikipedia.org The specific wavelength of the emitted light identifies the element, while the intensity is proportional to its concentration. wikipedia.orgyoutube.com For organomercury speciation, AES is typically coupled with Gas Chromatography (GC-AES). nih.gov
The most common excitation sources used in this context are inductively coupled plasma (ICP-AES) or microwave-induced plasma (MIP-AES). vliz.bewikipedia.org GC-MIP-AES, in particular, was an early method valued for its high element specificity toward mercury. vliz.be Studies evaluating GC-AES have demonstrated it to be an excellent technique with high sensitivity, achieving detection limits in the sub-picogram range (0.02–0.04 pg as Hg), comparable to AFS. nih.gov Key advantages of AES include its ability to perform multi-element analysis simultaneously and its high sensitivity for detecting trace-level elements. mat-cs.com
Table 2: Comparison of AFS and AES Detectors for Mercury Speciation
| Feature | Atomic Fluorescence Spectrometry (AFS) | Atomic Emission Spectrometry (AES) |
| Fundamental Principle | Measures fluorescence emission after excitation by a specific light source. | Measures light emission from atoms excited by a high-energy source (e.g., plasma). wikipedia.org |
| Primary Use | Highly specific and sensitive for mercury and hydride-forming elements. aurora-instr.com | Capable of multi-element analysis. mat-cs.com |
| Common Excitation | Cold Vapor (CV) generation. | Inductively Coupled Plasma (ICP) or Microwave-Induced Plasma (MIP). vliz.bewikipedia.org |
| Reported Detection Limits | 0.02–0.25 pg (as Hg). plymouth.ac.uknih.gov | 0.02–0.04 pg (as Hg). nih.gov |
| Key Advantage | Lower operational cost and simpler setup compared to ICP-based systems. | High element specificity and multi-element capability. vliz.bemat-cs.com |
Sample Preparation and Derivatization Strategies for Speciation Analysis
The accurate speciation of Phenyl(prop-2-en-1-yl)mercury begins with meticulous sample preparation. This stage is often the most critical and challenging part of the analytical procedure, as it involves isolating the target compound from a complex matrix while preventing its loss or transformation. vliz.bevliz.be
Extraction and Concentration Methodologies
The primary goal of extraction is to achieve adequate recovery of the organomercury species without causing degradation. vliz.bevliz.be The choice of method depends heavily on the sample matrix.
Solvent and Acid Extraction : Traditional methods often involve acid extraction, frequently combined with solvent extraction using organic solvents like benzene (B151609) or chloroform. vliz.bevliz.be For enhanced efficiency, particularly for anionic organomercury complexes, quaternary amines can be added to the organic solvent. tandfonline.com
Solid-Phase Extraction (SPE) : This technique can be used to separate and concentrate the extractable mercury fraction from a sample solution, offering a more controlled and often cleaner extraction compared to liquid-liquid methods. epa.gov
Microextraction Techniques : Modern approaches are trending toward miniaturization to align with Green Analytical Chemistry principles. nih.govsemanticscholar.org Techniques such as single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME) reduce solvent consumption while effectively isolating and pre-concentrating analytes from aqueous samples. nih.gov These methods are necessary due to the very low concentrations of organomercury species typically found in environmental samples. nih.gov
Table 3: Overview of Extraction Methodologies for Organomercury Compounds
| Methodology | Description | Typical Application | Source(s) |
| Acid/Solvent Extraction | Uses acids and organic solvents to leach and dissolve analytes from the matrix. | Biota, sediments, soils. | vliz.bevliz.be |
| Alkaline Extraction | Employs alkaline solutions to release organomercury compounds. | Environmental samples. | vliz.bevliz.be |
| Solid-Phase Extraction (SPE) | Passes a liquid sample through a solid sorbent to adsorb the analyte, which is later eluted. | Aqueous samples for separation and concentration. | epa.gov |
| Liquid-Phase Microextraction (LPME) | Uses microliter volumes of solvent (e.g., in a hollow fiber) to extract analytes from a larger sample volume. | Water samples, for analyte enrichment. | nih.govsemanticscholar.org |
Aqueous Derivatization Techniques (e.g., Sodium Tetraethylborate, Tetraphenylborate)
For analysis by gas chromatography, many organomercury compounds, including this compound, are not sufficiently volatile. strem.com Derivatization is a chemical process that converts these compounds into more volatile forms suitable for GC analysis. strem.comlibretexts.org This is typically done in the aqueous phase before extraction.
Ethylation with Sodium Tetraethylborate (NaBEt₄) : This is a widely used alkylating agent that reacts with organomercury cations in aqueous samples to form more volatile and thermally stable ethylated derivatives. strem.comrsc.orgresearchgate.net For example, it would convert a phenylmercury cation into ethylphenylmercury. The reaction can be performed in situ, simplifying the analytical procedure. strem.com Reaction yield is dependent on factors such as pH and reaction time. strem.com
Phenylation with Sodium Tetraphenylborate (NaBPh₄) : This reagent converts organomercury species into their phenylated derivatives. nih.govresearchgate.net Phenylation has been shown to be a favorable alternative to ethylation, in part because it can help distinguish between ethylmercury and inorganic mercury and is often more cost-effective. nih.gov
Both derivatization agents are crucial for enabling the separation and subsequent detection of organomercury species by hyphenated techniques like GC-AFS and GC-AES. nih.gov
Validation and Quality Control in Organomercury Speciation
To ensure that analytical results are accurate and reliable, rigorous validation and quality control (QC) procedures are indispensable in speciation analysis. vliz.bevliz.be These measures verify that the entire analytical method, from sample preparation to detection, performs as expected.
Key components of a robust quality control program include:
Use of Certified Reference Materials (CRMs) : CRMs are materials with a known, certified concentration of the analyte (e.g., methylmercury in fish tissue). vliz.beresearchgate.net Analyzing CRMs alongside unknown samples is the primary way to verify the accuracy of a method. vliz.beplymouth.ac.uk
Method Validation : This involves establishing the performance characteristics of the analytical method. cabidigitallibrary.org Important parameters include:
Linearity and Range : The concentration range over which the instrument's response is proportional to the analyte concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations at which an analyte can be reliably detected and quantified, respectively. nih.gov
Precision : The closeness of agreement between independent test results, assessed as repeatability (short-term) and intermediate precision (long-term, different days/analysts). cabidigitallibrary.orgnih.gov
Accuracy (Trueness) : The closeness of the measured value to the true or certified value, often assessed using CRMs or by calculating the percent recovery from spiked samples. cabidigitallibrary.orgnih.gov
Control of Analytical Artifacts : A significant challenge in mercury speciation is the potential for species interconversion (e.g., artificial methylation or demethylation) during sample preparation and analysis. vliz.bevliz.be Careful selection of extraction and derivatization conditions is necessary to minimize these artifacts.
Speciated Isotope Dilution (SID) : This advanced technique involves spiking the sample with an isotopically enriched standard of the target species before sample preparation. By measuring the ratio of the natural to the enriched isotope in the final analysis (typically using ICP-MS), analysts can accurately correct for procedural losses and species transformations, providing a high degree of accuracy. vliz.benih.gov
Table 4: Key Parameters for Method Validation in Speciation Analysis
| Parameter | Definition | Purpose |
| Accuracy | Closeness of a measured result to the true value. | Assesses systematic error; often measured via CRMs or spike recovery. cabidigitallibrary.orgnih.gov |
| Precision | Degree of agreement among a series of individual measurements. | Evaluates random error; expressed as standard deviation or RSD. cabidigitallibrary.orgnih.gov |
| Linearity | Ability to produce results that are directly proportional to the analyte concentration. | Defines the working range of the method. |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be measured with acceptable precision and accuracy. | Determines the lower boundary for reliable quantitative measurements. nih.gov |
| Certified Reference Material (CRM) | A standard with a certified concentration used to assess method performance. | Provides an independent check on the accuracy and trueness of the entire analytical process. vliz.bevliz.be |
Q & A
Basic Research Questions
Q. How can Phenyl(prop-2-en-1-yl)mercury be synthesized with high purity for structural characterization?
- Methodological Answer : Condensation reactions in ethanol between asymmetrical substituted thioureas and α-bromo-4-R1-acetophenones are effective for synthesizing organomercury compounds with prop-2-en-1-yl groups. Post-synthesis purification via column chromatography (using silica gel and optimized solvent systems) ensures high purity. Confirm purity using melting point analysis and NMR spectroscopy .
Q. What are the best practices for determining the crystal structure of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to process single-crystal X-ray diffraction data. Key parameters include refining anisotropic displacement parameters, validating hydrogen atom positions via difference Fourier maps, and applying twin refinement if crystallographic twinning is detected. Recent SHELXL updates improve handling of high-resolution data and twinned structures .
Q. What spectroscopic methods confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Verify prop-2-en-1-yl group signals (e.g., allylic protons at δ 5.0–6.0 ppm and vinyl carbons at ~120–140 ppm).
- FT-IR : Confirm Hg-C bonds via stretching frequencies (~450–550 cm⁻¹).
- Raman Spectroscopy : Surface-enhanced Raman spectroscopy (SERS) on metallic substrates enhances sensitivity for trace analysis .
Advanced Research Questions
Q. How can computational docking studies predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or similar software to dock the compound into target receptors (e.g., angiotensin II receptor, PDB ID: 3R8A).
- Scoring Functions : Prioritize ligands with negative scoring values (e.g., ∆G < -8 kcal/mol) indicating strong binding.
- Validation : Retrospective docking with known inhibitors (e.g., valsartan) ensures protocol reliability. Compound 3(1) (∆G = -9.2 kcal/mol) showed strong affinity in silico and in vivo .
Q. What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?
- Methodological Answer :
Q. How to address contradictions in toxicological data for organic mercury compounds like this compound?
- Methodological Answer :
- Standardized Assays : Use in vitro models (e.g., neuroblastoma cells) to measure apoptosis (via caspase-3 activation) and oxidative stress (ROS assays).
- Speciation Analysis : Differentiate between phenylmercury and other organomercury forms using X-ray absorption spectroscopy (XAS).
- Meta-Analysis : Apply FINER criteria to evaluate study feasibility, novelty, and relevance .
Q. How does the presence of prop-2-en-1-yl groups influence the reactivity and stability of phenylmercury compounds?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates under UV light or aqueous conditions via HPLC. Prop-2-en-1-yl groups increase susceptibility to radical-mediated decomposition.
- DFT Calculations : Compare bond dissociation energies (BDEs) of Hg-C in phenylmercury vs. allyl-substituted analogs. Lower BDEs (~180 kJ/mol) correlate with higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
